LU-002c vs. LU-002i: β2c Subunit Selectivity and Potency Comparison
LU-002c demonstrates a 40-fold selectivity for β2c (constitutive proteasome) over β2i (immunoproteasome), with an IC50 of 8 nM against β2c. In direct comparison, LU-002i exhibits the inverse selectivity profile, with a 45-fold preference for β2i (IC50: 220 nM) over β2c [1]. This reciprocal selectivity, validated through activity-based protein profiling and yeast-human chimeric proteasome co-crystal structures, enables orthogonal experimental interrogation of constitutive versus immunoproteasome biology [2].
| Evidence Dimension | β2c subunit inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8 nM; β2i/β2c selectivity = 40-fold |
| Comparator Or Baseline | LU-002i: IC50 β2i = 220 nM; β2c/β2i selectivity = 45-fold |
| Quantified Difference | LU-002c is 27.5-fold more potent against β2c than LU-002i's potency against β2i; selectivity vectors are reciprocal |
| Conditions | Human β2c and β2i subunits expressed in humanized yeast 20S proteasome; fluorogenic substrate assay |
Why This Matters
Procurement of LU-002c instead of LU-002i is mandatory for studies focused specifically on constitutive proteasome β2c activity, as substitution would invert the subunit selectivity profile and confound biological interpretation.
- [1] Xin BT, et al. Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits. J Med Chem. 2019;62(3):1626-1642. View Source
- [2] PDB Entry 6HTP: Yeast 20S proteasome with human β2c (S171G) in complex with LU-002c. RCSB Protein Data Bank, 2019. View Source
